![molecular formula C19H20ClN5OS B2956776 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1171747-96-8](/img/structure/B2956776.png)
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Chlorine gas or N-chlorosuccinimide
Conditions: Controlled chlorination under an inert atmosphere
Reaction: Chlorination of the appropriate precursor.
Step 3: Synthesis of the Pyrimidine Core
Reagents: 2-methylthiopyrimidine-4-carboxamide
Conditions: Utilizing specific catalysts and solvents
Reaction: Assembly of the pyrimidine ring with the carboxamide group.
Step 4: Coupling the Pyrazole and Pyrimidine Moieties
Reagents: Appropriate coupling agents such as EDCI or DCC
Conditions: Room temperature or slightly elevated temperature
Reaction: Coupling reaction to link the pyrazole and pyrimidine rings.
Industrial Production Methods
Industrial methods typically follow similar steps but are optimized for large-scale production, including continuous flow processes, high-throughput synthesis, and automated reaction monitoring to ensure consistency and yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Pyrazole Moiety
Reagents: 4-methylphenylhydrazine and acetylacetone
Conditions: Acidic or basic catalysis
Reaction: Condensation reaction to form the pyrazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
Example: Reaction with peroxides to form sulfoxides or sulfones.
Conditions: Presence of oxidizing agents like m-chloroperbenzoic acid.
Reduction:
Example: Reduction of the nitro group (if present) to an amine.
Conditions: Use of reducing agents such as lithium aluminum hydride.
Substitution:
Example: Halogenation or alkylation at specific positions.
Conditions: Utilization of halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Sulfoxides or sulfones (from oxidation).
Amines (from reduction).
Alkylated or halogenated derivatives (from substitution).
Applications De Recherche Scientifique
Chemistry
Ligand Design: Used in the development of novel ligands for metal complexation studies.
Catalysis: Serves as a precursor or an active component in catalytic systems.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications.
Receptor Binding Studies: Analyzed for its interaction with biological receptors.
Medicine
Drug Development: Potential therapeutic agent due to its unique functional groups that can interact with biological targets.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles in biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use as a component in agrochemicals for pest control or growth regulation.
Mécanisme D'action
The mechanism by which 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors.
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Interaction: It can bind to specific receptors, triggering or blocking signaling pathways that result in a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-{1-[5-ethyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-bromo-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(ethoxysulfanyl)pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, making it versatile for various chemical reactions and applications in multiple fields.
The presence of the chlorine atom, the methylsulfanyl group, and the carboxamide moiety allows for unique interactions and properties not always observed in its analogs.
Propriétés
IUPAC Name |
5-chloro-N-[1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-11-5-7-14(8-6-11)25-13(3)15(9-22-25)12(2)23-18(26)17-16(20)10-21-19(24-17)27-4/h5-10,12H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZAQNWFSGHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)NC(=O)C3=NC(=NC=C3Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)
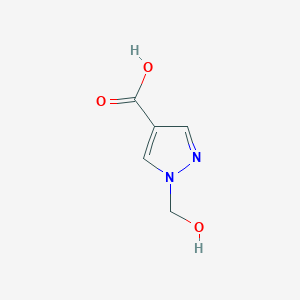
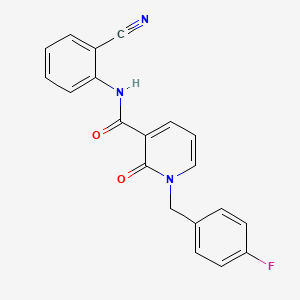
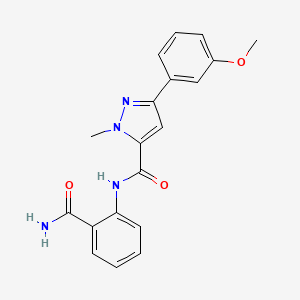
![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
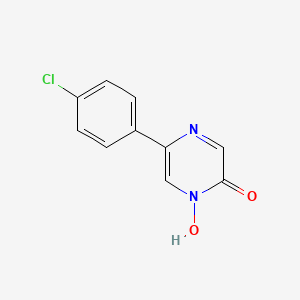
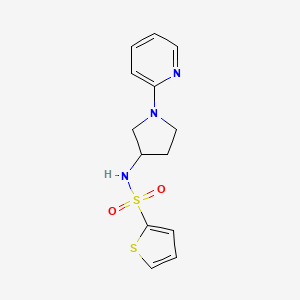
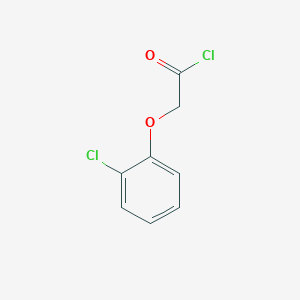
![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2956715.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2956716.png)
